5-Chloro-2-fluoro-3-(methylthio)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-fluoro-3-(methylthio)benzaldehyde is an aromatic aldehyde with the molecular formula C8H6ClFOS. It is characterized by the presence of chloro, fluoro, and methylthio substituents on the benzene ring, making it a compound of interest in various chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination and fluorination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-fluoro-3-(methylthio)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro, fluoro, and methylthio groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used under appropriate conditions
Major Products Formed
Oxidation: Formation of 5-Chloro-2-fluoro-3-(methylthio)benzoic acid.
Reduction: Formation of 5-Chloro-2-fluoro-3-(methylthio)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used
Scientific Research Applications
5-Chloro-2-fluoro-3-(methylthio)benzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Chloro-2-fluoro-3-(methylthio)benzaldehyde involves its interaction with specific molecular targets and pathways. The presence of the chloro, fluoro, and methylthio groups can influence its reactivity and binding affinity to various biological targets. These interactions can modulate biochemical pathways and result in specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
- 5-Chloro-2-fluoro-3-(methylthio)benzoic acid
- 5-Chloro-2-fluoro-3-(methylthio)benzyl alcohol
Uniqueness
5-Chloro-2-fluoro-3-(methylthio)benzaldehyde is unique due to the specific combination of chloro, fluoro, and methylthio substituents on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H6ClFOS |
---|---|
Molecular Weight |
204.65 g/mol |
IUPAC Name |
5-chloro-2-fluoro-3-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C8H6ClFOS/c1-12-7-3-6(9)2-5(4-11)8(7)10/h2-4H,1H3 |
InChI Key |
ONTDJBGXXAUGEV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=CC(=C1F)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.